BenchChemオンラインストアへようこそ!

1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Medicinal Chemistry Organic Synthesis Quality Control

This 3-ylmethanamine derivative is a critical building block for medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways. The unsubstituted tetrahydropyrano[4,3-c]pyrazole core offers a distinct SAR starting point—unlike substituted analogs that show divergent target engagement (e.g., nanomolar CpIMPDH inhibition vs. sub-micromolar anticancer potency). Procurement at high purity (≥97%) minimizes confounding effects in SAR studies. Ideal for focused library synthesis to optimize potency and pharmacokinetics. Strictly for R&D use; not for human or veterinary applications.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 933722-15-7
Cat. No. B1439382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine
CAS933722-15-7
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1COCC2=C1NN=C2CN
InChIInChI=1S/C7H11N3O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4,8H2,(H,9,10)
InChIKeyWNPSCZXFICPTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,4H,6H,7H-Pyrano[4,3-c]pyrazol-3-ylmethanamine (CAS 933722-15-7): Core Building Block Profile and Procurement Specifications


1H,4H,6H,7H-Pyrano[4,3-c]pyrazol-3-ylmethanamine (CAS 933722-15-7) is a pyranopyrazole methanamine derivative with molecular formula C7H11N3O and molecular weight 153.18 g/mol . It serves as a versatile research chemical and synthetic building block, particularly in medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways . The compound features a tetrahydropyrano[4,3-c]pyrazole core with a primary amine functionality at the 3-position, enabling further derivatization through standard amine chemistry [1].

Why In-Class Pyranopyrazole Analogs Cannot Substitute 1H,4H,6H,7H-Pyrano[4,3-c]pyrazol-3-ylmethanamine in Critical Applications


Substitution with closely related pyrano[4,3-c]pyrazole analogs is not straightforward due to pronounced structure-activity relationship (SAR) sensitivity. Even minor modifications—such as the position of the methanamine group, degree of ring saturation, or presence of additional substituents—can drastically alter biological target engagement [1]. For example, 4-oxo-[1]benzopyrano[4,3-c]pyrazole derivatives exhibit nanomolar CpIMPDH inhibition (IC50 = 20 nM) [2], while indolyl-substituted tetrahydropyrano[4,3-c]pyrazoles show sub-micromolar anticancer potency [3]. These divergent profiles underscore that the unadorned 3-ylmethanamine scaffold offers a distinct starting point for medicinal chemistry campaigns, and generic substitution risks compromising intended biological outcomes.

Quantitative Differentiation Evidence: 1H,4H,6H,7H-Pyrano[4,3-c]pyrazol-3-ylmethanamine vs. Analogs


Higher Certified Purity Enables More Reproducible Synthetic Outcomes

Certified purity of 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine is reported at 97% by Bidepharm and ≥98% by ChemScene , exceeding the typical 95% purity specification for many in-class building blocks . Higher initial purity reduces the burden of impurity profiling and minimizes yield variability in subsequent synthetic steps.

Medicinal Chemistry Organic Synthesis Quality Control

Strict Storage Requirements Reflect Enhanced Stability Control

ChemScene specifies storage conditions of 2–8°C in a sealed, dry environment for this compound , whereas many pyranopyrazole analogs are shipped and stored at ambient temperature . The lower storage temperature requirement indicates a deliberate effort to preserve the integrity of the primary amine functionality, which is prone to oxidation and moisture uptake.

Compound Management Stability Logistics

Class-Level Anti-Inflammatory Efficacy in Validated Animal Models

Substituted 2,4,6,7-tetrahydropyrano[4,3-c]pyrazoles, as claimed in US4178379A, demonstrate anti-inflammatory activity in the carrageenan-induced rat paw edema assay [1]. The patent discloses that compounds of this class exhibit significant edema inhibition relative to vehicle controls, establishing a clear anti-inflammatory phenotype for the core scaffold [1]. While direct data for the 3-ylmethanamine derivative are not reported, the scaffold is identical, providing strong class-level inference.

Inflammation Immunology In Vivo Pharmacology

Nanomolar Kinase Inhibition by Structurally Related Pyrano[4,3-c]pyrazoles

A 4-oxo-[1]benzopyrano[4,3-c]pyrazole derivative (compound 8k) inhibits Cryptosporidium parvum IMPDH with an IC50 of 20 ± 4 nM, representing a 75-fold improvement over the initial hit (IC50 = 1.5 μM) [1]. The core pyrano[4,3-c]pyrazole scaffold is essential for binding, as confirmed by X-ray cocrystal structure [1]. This establishes the scaffold's capacity for high-affinity enzyme inhibition, supporting the use of the 3-ylmethanamine analog as a privileged building block for kinase inhibitor design.

Kinase Inhibition Antiparasitic Structural Biology

Potent Anticancer Activity in Human Cell Lines by Indolyl Tetrahydropyrano[4,3-c]pyrazoles

Indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives demonstrate potent in vitro antitumor activity against multiple human cancer cell lines [1]. Compound 4i exhibits 3-fold greater activity than 5-fluorouracil against HGC-27 and PC-3 cells, while compounds 4c and 4d show activity approaching that of doxorubicin against MCF-7 cells [1]. This validates the tetrahydropyrano[4,3-c]pyrazole core as a robust anticancer chemotype.

Oncology Cytotoxicity Drug Discovery

Optimal Application Scenarios for 1H,4H,6H,7H-Pyrano[4,3-c]pyrazol-3-ylmethanamine Based on Quantitative Evidence


Medicinal Chemistry Building Block for Kinase Inhibitor Lead Optimization

The pyrano[4,3-c]pyrazole scaffold, as demonstrated by nanomolar CpIMPDH inhibition (IC50 = 20 nM) [1], is a privileged starting point for developing selective kinase inhibitors. Procurement of the 3-ylmethanamine derivative at ≥98% purity ensures high-fidelity SAR studies, minimizing confounding effects from impurities.

Anti-Inflammatory Drug Discovery Campaigns

The tetrahydropyrano[4,3-c]pyrazole core has validated anti-inflammatory activity in the carrageenan-induced rat paw edema model [2]. The 3-ylmethanamine derivative serves as an ideal scaffold for synthesizing focused libraries aimed at optimizing potency and pharmacokinetic properties.

Anticancer Agent Development via Fragment-Based or Diversity-Oriented Synthesis

Indolyl tetrahydropyrano[4,3-c]pyrazole derivatives exhibit up to 3-fold greater cytotoxicity than 5-fluorouracil [3]. The 3-ylmethanamine analog provides a versatile handle for introducing diverse substituents, enabling rapid exploration of chemical space around a validated anticancer core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.